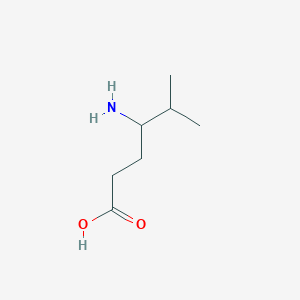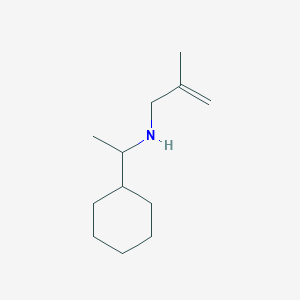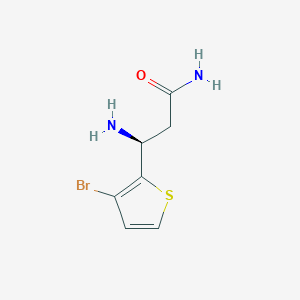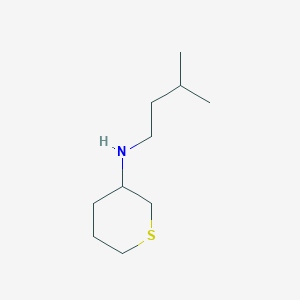
N-(3-methylbutyl)thian-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)thian-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a thian-3-amine group attached to a 3-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)thian-3-amine can be achieved through several methods. One common approach involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method is efficient and environmentally friendly, producing high yields in a short time . Another method involves the cyanoacetylation of amines, which is a versatile and economical approach .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may produce corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(3-methylbutyl)thian-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-methylbutyl)thian-3-amine include other amines and thian-3-amine derivatives. Examples include:
- 3-methylbutylamine
- Thian-3-amine
- N-methylthian-3-amine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a thian-3-amine group with a 3-methylbutyl chain makes it particularly interesting for various applications in research and industry.
Properties
Molecular Formula |
C10H21NS |
|---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
N-(3-methylbutyl)thian-3-amine |
InChI |
InChI=1S/C10H21NS/c1-9(2)5-6-11-10-4-3-7-12-8-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
POTARSDVLPDECC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1CCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13273658.png)
![8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one](/img/structure/B13273661.png)
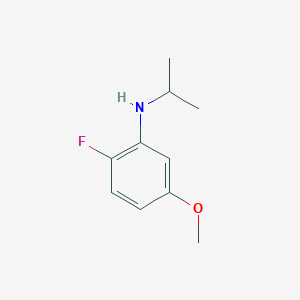
![3-[(1-Methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13273668.png)
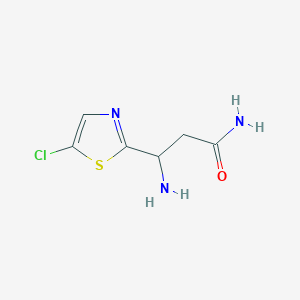
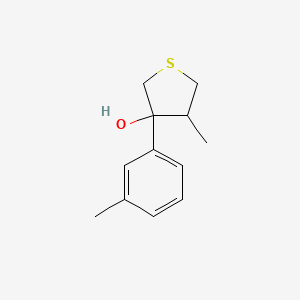


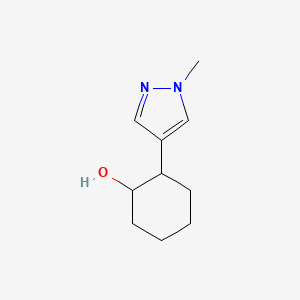
![4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13273698.png)
![2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol](/img/structure/B13273699.png)
